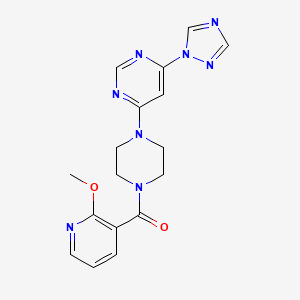

(2-Methoxy-pyridin-3-yl)-(4-(6-(1H-1,2,4-Triazol-1-yl)-pyrimidin-4-yl)-piperazin-1-yl)-methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H18N8O2 and its molecular weight is 366.385. The purity is usually 95%.

BenchChem offers high-quality (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

1,2,4-Triazol-Derivate wurden ausgiebig auf ihre Antitumor-Eigenschaften untersucht. Sie zeigen potente inhibitorische Aktivitäten gegen verschiedene Krebszelllinien, darunter MCF-7 und HCT-116 . Diese Verbindungen können Apoptose in Krebszellen induzieren, ein programmierter Zelltodprozess, der entscheidend ist, um die Proliferation von Krebszellen zu stoppen . Die Fähigkeit, Krebszellen selektiv anzugreifen und gleichzeitig normale Zellen zu schonen, macht diese Derivate zu vielversprechenden Kandidaten für die Krebstherapie.

Antimikrobielle und antibakterielle Eigenschaften

Der Triazolring ist dafür bekannt, signifikante antimikrobielle und antibakterielle Aktivitäten zu besitzen. Dies macht die fragliche Verbindung möglicherweise nützlich bei der Entwicklung neuer Antibiotika, die resistente Bakterienstämme bekämpfen können . Die strukturelle Flexibilität von Triazol ermöglicht die Synthese verschiedener Moleküle, die auf spezifische mikrobielle Pfade zugeschnitten werden können.

Antivirene Anwendungen

Triazol-Derivate haben sich gegen verschiedene Virusinfektionen als wirksam erwiesen. Ihr Mechanismus beinhaltet oft die Hemmung der Virusreplikation, wodurch die Viruslast im Wirt reduziert wird . Diese Eigenschaft kann zur Entwicklung antiviraler Medikamente genutzt werden, insbesondere in einer Zeit, in der neu auftretende Viruserkrankungen ein globales Gesundheitsproblem darstellen.

Antifungale Anwendungen

Ähnlich wie ihre antibakteriellen Eigenschaften sind Triazolverbindungen auch potente Antimykotika. Sie wurden zur Behandlung von Pilzinfektionen eingesetzt, einschließlich solcher, die mit herkömmlichen Antimykotika schwer zu behandeln sind . Der Triazol-Kern kann die Synthese von Pilzzellmembranen stören, was zum Absterben der Pilzzellen führt.

Entzündungshemmende und analgetische Wirkungen

Die entzündungshemmenden und analgetischen Wirkungen von 1,2,4-Triazol-Derivaten machen sie für die Entwicklung neuer Schmerzmittel geeignet . Sie können die entzündliche Reaktion des Körpers modulieren und Schmerzen lindern, ohne die Nebenwirkungen, die mit einigen nichtsteroidalen Antirheumatika (NSAR) verbunden sind.

Antiepileptische Eigenschaften

1,2,4-Triazol-Derivate wurden für ihr Potenzial als Antiepileptika erkannt. Sie können zur Behandlung von Krampfanfällen eingesetzt werden und werden auf ihre Wirksamkeit bei der Behandlung verschiedener Epilepsieformen untersucht .

Antidepressive und anxiolytische Wirkung

Die Forschung hat gezeigt, dass bestimmte Triazol-Derivate auf das zentrale Nervensystem wirken können, um antidepressive und anxiolytische Wirkungen hervorzurufen . Dies eröffnet Möglichkeiten für die Entwicklung neuer psychiatrischer Medikamente, die bei der Behandlung von Depressionen und Angststörungen helfen könnten.

Landwirtschaftliche Anwendungen

In der Landwirtschaft werden Triazol-Derivate als Fungizide eingesetzt, um Kulturen vor Pilzkrankheiten zu schützen . Ihre robuste fungizide Aktivität trägt dazu bei, die Ernteerträge zu steigern und die Ernährungssicherheit zu gewährleisten.

Wirkmechanismus

Target of Action

Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against various cancer cell lines

Mode of Action

Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that this compound may interact with its targets, leading to programmed cell death.

Result of Action

Similar compounds have been shown to exhibit cytotoxic effects against various cancer cell lines

Biochemische Analyse

Biochemical Properties

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Cellular Effects

In vitro cytotoxic evaluation of similar 1,2,4-triazole derivatives has indicated that some of these compounds exhibit potent inhibitory activities against various human cancer cell lines . For example, certain derivatives have shown promising cytotoxic activity against Hela cell line . These compounds inhibit the proliferation of cancer cells by inducing apoptosis .

Molecular Mechanism

Molecular docking studies have been done to understand the mechanism and binding modes of similar 1,2,4-triazole derivatives in the binding pocket of certain enzymes, such as the aromatase enzyme, as a possible target .

Eigenschaften

IUPAC Name |

(2-methoxypyridin-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N8O2/c1-27-16-13(3-2-4-19-16)17(26)24-7-5-23(6-8-24)14-9-15(21-11-20-14)25-12-18-10-22-25/h2-4,9-12H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOVDKXHALPJGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/new.no-structure.jpg)

![8-ethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2363625.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2363632.png)

![1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 2,2-dimethylpropanoate](/img/structure/B2363635.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2363640.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2363641.png)